4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a brominated phenyl group, and a methoxy-substituted phenyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Scientific Research Applications
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione include:
5-bromo-4-formyl-2-methoxyphenyl acetate: This compound shares the brominated phenyl and methoxy groups but differs in its functional groups and overall structure.
2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione: A closely related compound with slight variations in the triazole ring and substituents.
Biological Activity
The compound 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A triazole ring which is known for its biological significance.
- A brominated phenyl group which may enhance biological interactions.
- A methoxy substituent that can influence solubility and reactivity.
The unique combination of these functional groups contributes to the compound's reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains (both Gram-positive and Gram-negative) and fungal pathogens.
Table 1: Antimicrobial Activity of the Compound
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Moderate to High |
Escherichia coli | Moderate |
Candida albicans | Moderate |
Pseudomonas aeruginosa | Low |
Studies have shown that the compound can disrupt microbial cell walls or interfere with metabolic pathways, leading to cell death .
Anticancer Activity
The anticancer potential of this compound has also been investigated. It has shown promising results in inhibiting the growth of various cancer cell lines.
Table 2: Anticancer Activity
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.3 |
HeLa (Cervical Cancer) | 20.5 |
A549 (Lung Cancer) | 18.7 |
The mechanism of action may involve apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in vitro. It can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways that promote apoptosis in cancer cells or reduce inflammation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in microbial cells or cancer cells, leading to cell death.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Antimicrobial Study : A study conducted by Kumar et al. (2020) demonstrated that the compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy .
- Anticancer Research : In a study published in the Journal of Medicinal Chemistry, researchers found that the compound significantly inhibited the proliferation of MCF-7 cells through apoptosis induction mechanisms .
- Inflammation Model : An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with this compound reduced inflammatory markers significantly compared to control groups .
Properties
CAS No. |
478256-64-3 |
---|---|
Molecular Formula |
C16H13BrN4O2S |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13BrN4O2S/c1-23-14-5-3-2-4-12(14)15-19-20-16(24)21(15)18-9-10-8-11(17)6-7-13(10)22/h2-9,22H,1H3,(H,20,24)/b18-9+ |
InChI Key |
OSTINOXACDEQRB-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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